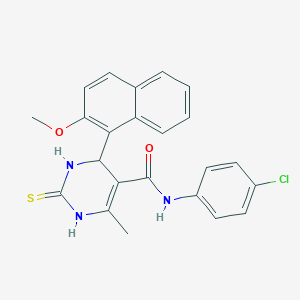
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as DMPE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. DMPE belongs to the class of pyrazole derivatives and has been studied for its various biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone is not fully understood. However, it has been suggested that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone exerts its therapeutic effects by modulating various signaling pathways in the body. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has also been shown to reduce oxidative stress and improve mitochondrial function. Furthermore, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been shown to improve glucose metabolism and insulin sensitivity.
实验室实验的优点和局限性
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone is also stable under various conditions and can be stored for long periods of time. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions used.
未来方向
There are several future directions for the study of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone. Further research is needed to fully understand the mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone and its effects on various signaling pathways in the body. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone could also be studied for its potential use in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone analogs with improved therapeutic properties could be explored.
合成方法
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone can be synthesized through a multistep process. The first step involves the reaction between 2-methoxyphenol and 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base catalyst. The resulting product is then reacted with 2-bromoethyl ethyl ether in the presence of potassium carbonate to yield 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone. The purity of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone can be improved through various purification techniques such as recrystallization and column chromatography.
科学研究应用
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been studied for its potential therapeutic properties in various fields of science. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Furthermore, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been studied for its potential use in the treatment of cardiovascular diseases and diabetes.
属性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-8-11(2)16(15-10)14(17)9-19-13-7-5-4-6-12(13)18-3/h4-8H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTOAOMPJPXYGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407631.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407632.png)
![2,5-dichloro-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407633.png)
![N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B407637.png)
![5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B407638.png)

![4-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407640.png)
![4-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407642.png)
![(4E)-4-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B407644.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B407645.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407646.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B407651.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B407652.png)